molecular formula C14H18N4 B8534459 1-(4-Methyl-1-piperazinyl)-3-isoquinolinamine

1-(4-Methyl-1-piperazinyl)-3-isoquinolinamine

Cat. No.: B8534459
M. Wt: 242.32 g/mol
InChI Key: JUCGKLKPWQLEBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Methyl-1-piperazinyl)-3-isoquinolinamine is a compound that belongs to the class of organic compounds known as piperazines. These compounds are characterized by a six-membered ring containing two nitrogen atoms at opposite positions. The compound’s structure includes a piperazine ring substituted with a methyl group and an isoquinoline ring, making it a unique and versatile molecule in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methyl-1-piperazinyl)-3-isoquinolinamine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt.

Industrial Production Methods: Industrial production methods for piperazine derivatives often involve the hydrogenation of pyridine over a molybdenum disulfide catalyst . This method is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methyl-1-piperazinyl)-3-isoquinolinamine undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be substituted with various functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, sulfonium salts.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines.

Scientific Research Applications

1-(4-Methyl-1-piperazinyl)-3-isoquinolinamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Methyl-1-piperazinyl)-3-isoquinolinamine involves its interaction with specific molecular targets and pathways. It is known to interact with neurotransmitter receptors, particularly those involved in the central nervous system. The compound’s effects are mediated through the modulation of receptor activity, leading to changes in cellular signaling pathways .

Comparison with Similar Compounds

Uniqueness: 1-(4-Methyl-1-piperazinyl)-3-isoquinolinamine stands out due to its unique combination of a piperazine ring and an isoquinoline ring. This structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C14H18N4

Molecular Weight

242.32 g/mol

IUPAC Name

1-(4-methylpiperazin-1-yl)isoquinolin-3-amine

InChI

InChI=1S/C14H18N4/c1-17-6-8-18(9-7-17)14-12-5-3-2-4-11(12)10-13(15)16-14/h2-5,10H,6-9H2,1H3,(H2,15,16)

InChI Key

JUCGKLKPWQLEBV-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=NC(=CC3=CC=CC=C32)N

Origin of Product

United States

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